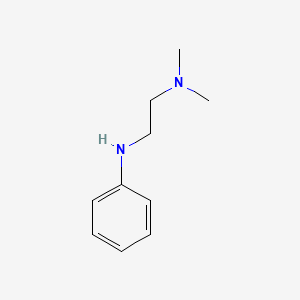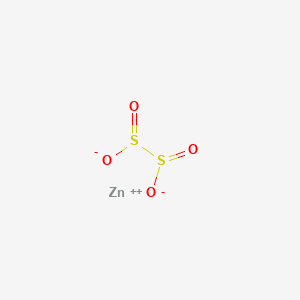
Zinc dithionite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials.
Applications De Recherche Scientifique
Metal Analysis and Detection
- Zinc in Blood and Tissues : An improved dithizone method for zinc determination in blood and tissue samples was developed, offering greater accuracy for analyzing zinc content in whole blood, plasma, erythrocytes, and leucocytes, as well as tissue samples (Vallee & Gibson, 1948).
- Histochemical Detection of Zinc : A histochemical technique using a dithizone complex-forming solution was successful in differentiating zinc in various tissue sections, demonstrating its potential for zinc-specific staining (Mager, McNary, & Lionetti, 1953).
Environmental Studies
- Metal-Binding Proteins in Oysters : Zinc dithionite was used in a study to understand the accumulation of zinc in Pacific Oysters. The study highlighted the utility of metal-binding proteins as indicators of metal input to biological systems (Imber, Thompson, & Ward, 1987).
Zinc Metabolism
- Zinc Homeostasis : Research on zinc metabolism in humans used stable isotopes and involved the separation of zinc using dithizone for thermal-ionization mass spectrometry, leading to insights into zinc absorption and gastrointestinal secretion (Jackson et al., 1984).
- Zinc in Blood Cells : Techniques have evolved for reliable measurements of zinc in blood cells using dithizone methods, contributing to our understanding of zinc biochemistry (Fredricks, Tanaka, & Valentine, 1960).
Nanomaterials and Biomedical Applications
- Zinc Oxide Nanoparticles : Zinc oxide nanoparticles, for which zinc dithionite plays a role in synthesis, are recognized for their potential in biomedical applications due to their anticancer and antimicrobial activities (Mishra et al., 2017).
Geological Studies
- Zinc Prospecting in Soils : A field method using dithizone for semi-quantitative chemical analysis of soil for zinc showed potential in prospecting for zinc in soil-covered areas (Fulton, 1950).
Miscellaneous Applications
- Zinc Chelating Properties : A method for evaluating zinc chelating properties using spectrophotometric assessment with dithizone was developed, proving useful for both screening novel zinc chelators and testing the affinity of other metal chelators for zinc (Catapano et al., 2018).
Propriétés
Numéro CAS |
7779-86-4 |
|---|---|
Nom du produit |
Zinc dithionite |
Formule moléculaire |
O4S2Zn |
Poids moléculaire |
193.5 g/mol |
InChI |
InChI=1S/H2O4S2.Zn/c1-5(2)6(3)4;/h(H,1,2)(H,3,4);/q;+2/p-2 |
Clé InChI |
PENRVBJTRIYHOA-UHFFFAOYSA-L |
SMILES |
[O-]S(=O)S(=O)[O-].[Zn+2] |
SMILES canonique |
[O-]S(=O)S(=O)[O-].[Zn+2] |
Color/Form |
White amorphous solid |
Autres numéros CAS |
7779-86-4 |
Description physique |
Zinc dithionite is a white powder. It is noncombustible. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used to bleach wood pulp, textiles, and other naturally occurring materials. Liquid |
Solubilité |
28.00 lb/100 lb water at 68 °F |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



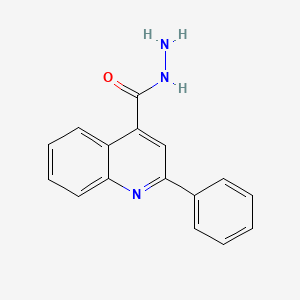
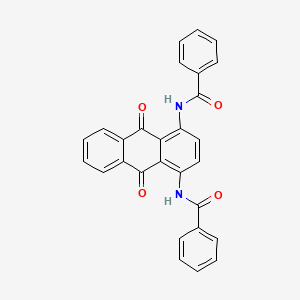
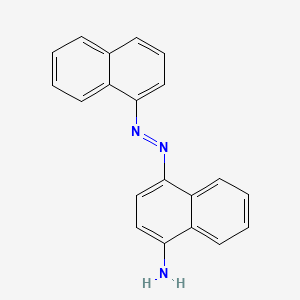
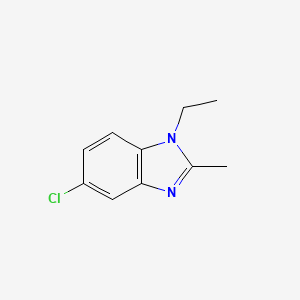
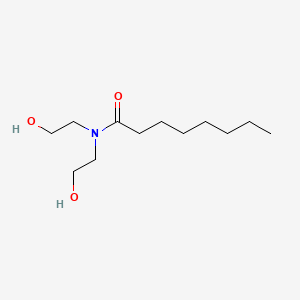
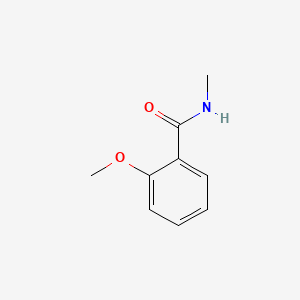
![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-dimethyl-, 3,9-dioxide](/img/structure/B1604804.png)
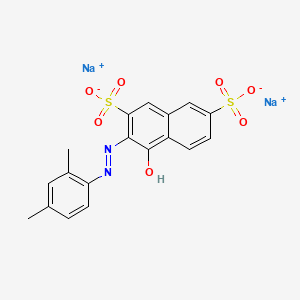
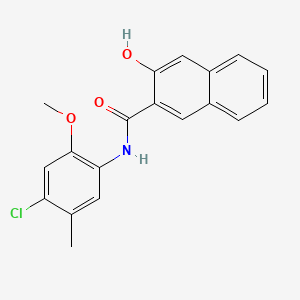
![2-[Dichloro(methyl)silyl]ethyl acetate](/img/structure/B1604808.png)
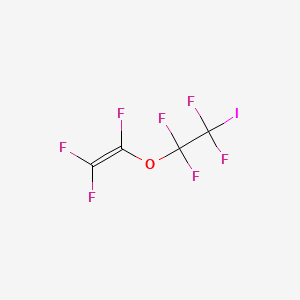
![2-Anthracenesulfonic acid, 1-amino-4-[(4-aminophenyl)amino]-9,10-dihydro-9,10-dioxo-](/img/structure/B1604810.png)
![Phenol, 4-[(9-ethyl-9H-carbazol-3-yl)amino]-](/img/structure/B1604811.png)
